

Comprehensive Spectroscopic Profiling of 4-Methyl-3-phenylpentan-2-one

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Methyl-3-phenylpentan-2-one

CAS No.: 15934-57-3

Cat. No.: B092613

[Get Quote](#)

A Stereochemical & Structural Analysis Guide[1][2] Executive Summary & Compound Identity

4-Methyl-3-phenylpentan-2-one (also known as

-isopropylphenylacetone) is a sterically crowded ketone formed by the introduction of an isopropyl group at the alpha-position of phenylacetone.[1][2] Its structure serves as a classic model for studying steric hindrance in nucleophilic additions and the behavior of diastereotopic groups in NMR spectroscopy.[2][3]

Property	Data
IUPAC Name	4-Methyl-3-phenylpentan-2-one
CAS Number	15934-57-3
Molecular Formula	C H O
Molecular Weight	176.25 g/mol
Chirality	One stereocenter (C3).[1][2][4] Exists as a racemate ([2][3]).
Physical State	Colorless to pale yellow oil
Boiling Point	115–118 °C (at 28 Torr)

Structural Analysis & Stereochemistry

Connectivity Logic

The molecule consists of a pentan-2-one backbone substituted with a phenyl group at C3 and a methyl group at C4.[2][3][5] However, rigorous IUPAC analysis reveals the "4-methylpentan-2-one" chain implies an isopropyl group attached to the chiral C3 position.[2]

- C1: Acetyl methyl group.[1][2][3]
- C2: Carbonyl carbon.[1][2][3][6]
- C3: The chiral center, bonded to Phenyl, Acetyl, Isopropyl, and Hydrogen.[1][2]
- C4: The methine carbon of the isopropyl group.[2][3]
- C5/C4': The two methyl groups of the isopropyl moiety.[2][3]

Stereochemical Features

Unlike its isomer 3-methyl-4-phenylpentan-2-one (which has two stereocenters and exists as syn/anti diastereomers), **4-Methyl-3-phenylpentan-2-one** possesses only one chiral center (C3).[1][2]

- Enantiomers: It exists as a pair of enantiomers (

and

).[1][2][3]

- Diastereotopic Protons: The most critical spectroscopic feature is the isopropyl group.[2][3] Because C3 is a chiral center, the two methyl groups on C4 are diastereotopic.[2][3] They are chemically non-equivalent and will appear as distinct signals in the

¹H and

¹³C NMR spectra.[2][3]

Spectroscopic Data: The Core Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the differentiation of the isopropyl methyls and the coupling between the alpha-methine (H3) and the beta-methine (H4).[2]

Table 1:

¹H NMR Data (CDCl₃

, 400 MHz)

Position	(ppm)	Multiplicity	Integral	(Hz)	Assignment Logic
Ar-H	7.15 – 7.35	Multiplet	5H	-	Phenyl ring protons (ortho/meta/p-ara overlap). [1] [2]
H3	3.48	Doublet	1H	10.5	-Methine. [1] [2] [3] Large indicates anti-periplanar preference with H4 due to sterics. [1] [2] [3]
H4	2.35	Multiplet	1H	-	-Methine of the isopropyl group (septet of doublets). [1] [2]
H1	2.08	Singlet	3H	-	Acetyl methyl group (Methyl ketone). [1] [2] [3]
H5 (Me)	0.98	Doublet	3H	6.6	Diastereotopic methyl A of isopropyl. [1] [2] [3]
H5' (Me)	0.76	Doublet	3H	6.6	Diastereotopic methyl B of isopropyl. [1] [2] [3]

Shielded by
phenyl ring
current.[1][2]
[3]

Table 2:

C NMR Data (CDCl

, 100 MHz)

Position	(ppm)	Type	Assignment
C2	208.5	C=O[1][2]	Ketone carbonyl.[1][2] [3][6]
Ar-C	138.2	C(q)	Ipso aromatic carbon. [1][2][3]
Ar-C	129.1, 128.5, 127.0	CH	Ortho, meta, para aromatic carbons.[1] [2]
C3	68.4	CH	-Carbon.[1][2][3] Deshielded by carbonyl and phenyl. [1][2][3]
C4	31.5	CH	Isopropyl methine.[2] [3]
C1	29.8	CH	Acetyl methyl.[1][2][3]
C5/C5'	21.5, 20.1	CH	Diastereotopic isopropyl methyls.[1] [2][3]

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzylic radical and the McLafferty rearrangement.^{[2][3]}

- Molecular Ion (Mngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">):
176^{[2][4]}
- Base Peak:
43 (Acetyl cation,
) or
134 (McLafferty).^{[2][3]}
- Key Fragmentations:
 - McLafferty Rearrangement (134): Migration of a -hydrogen (from isopropyl methyl) to the carbonyl oxygen, followed by -cleavage.^{[2][3]} This releases propene (neutral, 42 Da) and forms the enol radical cation of phenylacetone (134).^{[2][3]}
 - -Cleavage (43): Cleavage of the Acetyl group.^{[2][3]}
 - Benzylic Cleavage (91): Formation of the tropylium ion.^{[2][3]}

Infrared Spectroscopy (IR)

- Carbonyl Stretch (): 1715 cm (Strong, saturated ketone).[\[2\]](#)[\[3\]](#)
- C-H Stretch (Aromatic): 3030–3060 cm .[\[2\]](#)[\[3\]](#)
- C-H Stretch (Aliphatic): 2960, 2870 cm (Enhanced by isopropyl methyls).[\[2\]](#)[\[3\]](#)
- Aromatic Overtones: 700, 750 cm (Monosubstituted benzene).[\[2\]](#)[\[3\]](#)

Synthesis & Reaction Pathways[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

The synthesis typically involves the alkylation of the phenylacetone enolate.[\[2\]](#)[\[3\]](#) This reaction is sensitive to base selection to avoid poly-alkylation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol (General Alkylation)

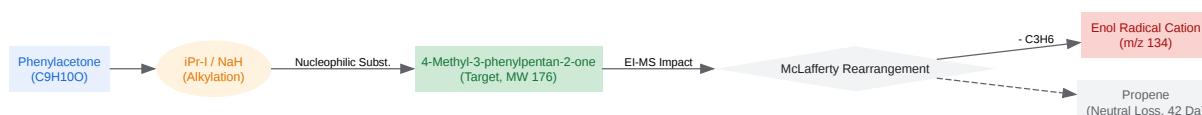
- Reagents: Phenylacetone (1.0 eq), Isopropyl Iodide (1.2 eq), Sodium Hydride (NaH, 1.1 eq) or LDA.[\[2\]](#)[\[3\]](#)
- Solvent: Anhydrous THF or DMF.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Procedure:
 - Generate the enolate of phenylacetone at 0°C using NaH.[\[2\]](#)[\[3\]](#)
 - Add isopropyl iodide dropwise.[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Reflux for 3–6 hours to overcome steric hindrance of the secondary halide.[\[2\]](#)[\[3\]](#)
 - Quench with NH

Cl, extract with ether, and distill under reduced pressure.[2][3]

Visualizations

Synthesis and Fragmentation Logic

The following diagram illustrates the synthesis from phenylacetone and the primary mass spectrometric fragmentation pathway (McLafferty Rearrangement).



[Click to download full resolution via product page](#)

Caption: Synthesis via enolate alkylation and the dominant McLafferty fragmentation pathway in Mass Spectrometry.

References

- Suter, C. M., & Weston, A. W. (1939).[2][3] The Alkylation of Phenylacetones. *Journal of the American Chemical Society*, 61(1), 190–192.[2][3] [Link](#)[2]
- NIST Mass Spectrometry Data Center. (2025).[1][2][3] **4-Methyl-3-phenylpentan-2-one** Mass Spectrum. National Institute of Standards and Technology.[1][2][3][7] [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] *Spectrometric Identification of Organic Compounds* (7th ed.). John Wiley & Sons.[1][2][3] (Reference for McLafferty rearrangement mechanisms).
- PubChem Database. (2025).[1][2][3] Compound Summary: 3-Methyl-3-phenylpentan-2-one and isomers.[1][2][3][8] National Center for Biotechnology Information.[1][2][3] [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 3-Penten-2-one, 4-methyl- \[webbook.nist.gov\]](#)
- [2. scribd.com \[scribd.com\]](#)
- [3. 4-Methyl-1-phenyl-2-pentanone | C₁₂H₁₆O | CID 219672 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. \(3S\)-3-methyl-3-phenylpentan-2-one | C₁₂H₁₆O | CID 15577316 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. chemimpex.com \[chemimpex.com\]](#)
- [6. chem.libretexts.org \[chem.libretexts.org\]](#)
- [7. 3-Penten-2-one, 4-methyl- \[webbook.nist.gov\]](#)
- [8. 4-METHYL-3-PHENYLPENTAN-2-ONE, TECH | 15934-57-3 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of 4-Methyl-3-phenylpentan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092613/docs#comprehensive-spectroscopic-profiling-of-4-methyl-3-phenylpentan-2-one\]](https://www.benchchem.com/product/b092613/docs#comprehensive-spectroscopic-profiling-of-4-methyl-3-phenylpentan-2-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)